molecular formula C15H10BrN3O2 B11817435 5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one

5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one

Cat. No.: B11817435
M. Wt: 344.16 g/mol
InChI Key: BHQHNTCNJNBBRZ-UHFFFAOYSA-N
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Description

5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one typically involves the following steps:

    Formation of the Triazolone Ring: This can be achieved by reacting hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction using bromobenzene derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial or antifungal properties.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one is unique due to the presence of both the bromophenyl and benzoyl groups attached to the triazolone ring. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H10BrN3O2

Molecular Weight

344.16 g/mol

IUPAC Name

5-benzoyl-2-(3-bromophenyl)-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C15H10BrN3O2/c16-11-7-4-8-12(9-11)19-15(21)17-14(18-19)13(20)10-5-2-1-3-6-10/h1-9H,(H,17,18,21)

InChI Key

BHQHNTCNJNBBRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NN(C(=O)N2)C3=CC(=CC=C3)Br

Origin of Product

United States

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